molecular formula C20H18N2O5 B2510946 (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate CAS No. 380550-49-2

(E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate

Cat. No. B2510946
CAS RN: 380550-49-2
M. Wt: 366.373
InChI Key: LJFAUJIRNXUFOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ester could undergo hydrolysis, the nitrile could be reduced to an amine, and the alkene could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-27-20(25)16-6-4-5-7-17(16)22-19(24)14(12-21)10-13-11-15(26-2)8-9-18(13)23/h4-11,23H,3H2,1-2H3,(H,22,24)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFAUJIRNXUFOX-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate

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